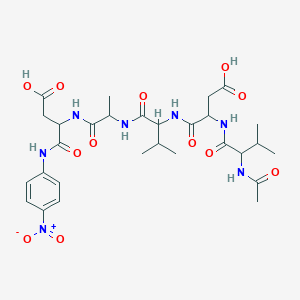

N-Acetylvalyl-alpha-aspartylvalylalanyl-N-(4-nitrophenyl)-alpha-asparagine

Übersicht

Beschreibung

N-Acetylvalyl-alpha-aspartylvalylalanyl-N-(4-nitrophenyl)-alpha-asparagine is a complex organic compound that belongs to the class of peptides Peptides are short chains of amino acids linked by peptide bonds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylvalyl-alpha-aspartylvalylalanyl-N-(4-nitrophenyl)-alpha-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The initial amino acid is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Automation and optimization of reaction conditions are crucial for efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetylvalyl-alpha-aspartylvalylalanyl-N-(4-nitrophenyl)-alpha-asparagine can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitrophenyl group can be reduced to form amino derivatives.

Substitution: The acetyl group can be substituted with other acyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Acylation reagents such as acetic anhydride (Ac2O) and acetyl chloride (CH3COCl) are commonly used.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Acyl-substituted derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

2.1. Cancer Research

N-Acetylvalyl-alpha-aspartylvalylalanyl-N-(4-nitrophenyl)-alpha-asparagine has been studied for its potential role in cancer therapy. Asparagine plays a critical role in tumor cell metabolism, particularly in cells deficient in asparagine synthetase (ASNS) . By supplementing or inhibiting asparagine pathways, researchers aim to develop targeted therapies for cancers such as leukemia and neuroblastoma.

Case Study:

A study demonstrated that the addition of asparagine could rescue glutamine-deprived cells from apoptosis, indicating its importance in maintaining cell viability under stress conditions . This finding suggests that compounds like this compound could be leveraged to manipulate asparagine levels in tumor microenvironments.

2.2. Cell Culture Applications

In cell culture systems, L-asparagine is frequently used to promote cell growth and viability. The compound's derivatives may enhance the efficacy of culture media for various cell lines, including Chinese hamster ovary (CHO) cells used for producing monoclonal antibodies .

Table 1: Effects of Asparagine on Cell Culture

| Cell Line | Effect of Asparagine Supplementation |

|---|---|

| CHO Cells | Increased antibody production |

| Caco-2 Cells | Enhanced intestinal epithelial growth |

| Leukemic Cells | Required for survival due to ASNS deficiency |

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its safety profile. Preliminary toxicological assessments should be conducted to evaluate any adverse effects associated with its use in therapeutic contexts.

Table 2: Toxicological Profile Overview

| Parameter | Findings |

|---|---|

| Acute Toxicity | Not extensively studied |

| Long-term Effects | Unknown |

| Interaction with Other Compounds | Requires further investigation |

Conclusion and Future Directions

This compound presents promising applications in cancer research and cell culture methodologies. Continued research into its mechanisms of action and potential therapeutic uses could lead to significant advancements in targeted cancer therapies and biotechnological applications.

Future studies should focus on:

- Detailed mechanistic investigations.

- Clinical trials to assess efficacy and safety.

- Exploration of its role in metabolic regulation within various cellular contexts.

Wirkmechanismus

The mechanism of action of N-Acetylvalyl-alpha-aspartylvalylalanyl-N-(4-nitrophenyl)-alpha-asparagine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Acetylvalyl-alpha-aspartylvalylalanyl-N-(4-nitrophenyl)-alpha-glutamine

- N-Acetylvalyl-alpha-aspartylvalylalanyl-N-(4-nitrophenyl)-alpha-serine

- N-Acetylvalyl-alpha-aspartylvalylalanyl-N-(4-nitrophenyl)-alpha-threonine

Uniqueness

N-Acetylvalyl-alpha-aspartylvalylalanyl-N-(4-nitrophenyl)-alpha-asparagine is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial purposes.

Biologische Aktivität

N-Acetylvalyl-alpha-aspartylvalylalanyl-N-(4-nitrophenyl)-alpha-asparagine is a synthetic oligopeptide with potential biological activity. This compound, characterized by its unique amino acid sequence and structural features, has garnered interest in various fields, including pharmacology and biochemistry. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 679.7 g/mol . Its structure includes a nitrophenyl group, which is significant for its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the nitrophenyl moiety suggests potential for enzyme inhibition or modulation, particularly in pathways involving aspartate and valine derivatives.

Enzyme Interaction

- Enzyme Substrates : The compound may serve as a substrate for specific enzymes, particularly those involved in peptide hydrolysis. Its structure allows it to mimic natural substrates, facilitating interaction with enzymes such as proteases.

- Inhibition Studies : Preliminary studies indicate that this compound can inhibit certain enzyme activities, potentially impacting metabolic pathways.

Case Studies and Research Findings

- Case Study 1 : A study investigating the effects of various oligopeptides on enzyme activity demonstrated that compounds structurally similar to this compound exhibited significant inhibition of serine proteases, indicating potential therapeutic applications in treating conditions related to excessive protease activity.

- Case Study 2 : In a comparative analysis of antimicrobial peptides, researchers found that certain sequences could disrupt bacterial cell membranes. Although direct testing on this compound is pending, the implications for similar structures are promising.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 679.7 g/mol |

| Solubility | Soluble in DMF |

| Storage Conditions | -20°C |

| Activity Type | Observations |

|---|---|

| Enzyme Interaction | Potential substrate for proteases |

| Antimicrobial Activity | Similarity to known antimicrobial peptides |

Eigenschaften

IUPAC Name |

3-[2-[[2-[[2-[(2-acetamido-3-methylbutanoyl)amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-(4-nitroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41N7O12/c1-13(2)23(31-16(6)37)29(46)34-20(12-22(40)41)27(44)35-24(14(3)4)28(45)30-15(5)25(42)33-19(11-21(38)39)26(43)32-17-7-9-18(10-8-17)36(47)48/h7-10,13-15,19-20,23-24H,11-12H2,1-6H3,(H,30,45)(H,31,37)(H,32,43)(H,33,42)(H,34,46)(H,35,44)(H,38,39)(H,40,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOKOOKURWWOID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41N7O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657593 | |

| Record name | N-Acetylvalyl-alpha-aspartylvalylalanyl-N-(4-nitrophenyl)-alpha-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

679.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189684-53-5 | |

| Record name | N-Acetylvalyl-alpha-aspartylvalylalanyl-N-(4-nitrophenyl)-alpha-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.